(2E)-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclohexylprop-2-enamide
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Overview
Description
The compound (2E)-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclohexylprop-2-enamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a bromophenoxy group, a pyrido[1,2-a]pyrimidin core, and a cyano group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclohexylprop-2-enamide typically involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidin core, the introduction of the bromophenoxy group, and the addition of the cyano and cyclohexyl groups. Common synthetic routes may involve:
Formation of the Pyrido[1,2-a]pyrimidin Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenoxy Group: This can be achieved through nucleophilic substitution reactions using 4-bromophenol and suitable leaving groups.
Addition of Cyano and Cyclohexyl Groups: These groups can be introduced through various coupling reactions, such as the use of cyanide sources and cyclohexylamines.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclohexylprop-2-enamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the bromophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
(2E)-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclohexylprop-2-enamide: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research and drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclohexylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.
Acetylacetone: Another versatile compound used in various chemical reactions.
Diketene: A reactive intermediate used in the synthesis of various organic compounds.
Uniqueness
(2E)-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclohexylprop-2-enamide: stands out due to its complex structure and the presence of multiple functional groups, which provide a wide range of reactivity and potential applications. Its unique combination of a bromophenoxy group, pyrido[1,2-a]pyrimidin core, and cyano group makes it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C24H21BrN4O3 |
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Molecular Weight |
493.4 g/mol |
IUPAC Name |
(E)-3-[2-(4-bromophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclohexylprop-2-enamide |
InChI |
InChI=1S/C24H21BrN4O3/c25-17-9-11-19(12-10-17)32-23-20(24(31)29-13-5-4-8-21(29)28-23)14-16(15-26)22(30)27-18-6-2-1-3-7-18/h4-5,8-14,18H,1-3,6-7H2,(H,27,30)/b16-14+ |
InChI Key |
KFJCFRJLRJJSTG-JQIJEIRASA-N |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)Br)/C#N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)Br)C#N |
Origin of Product |
United States |
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